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molecular formula C11H12O4 B8401982 2-(Isopropoxy-carbonyloxy)benzaldehyde

2-(Isopropoxy-carbonyloxy)benzaldehyde

Cat. No. B8401982
M. Wt: 208.21 g/mol
InChI Key: KHHWBACRICAIDE-UHFFFAOYSA-N
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Patent
US09102607B2

Procedure details

26 ml (190 mmol) of triethylamine and then 185 ml (190 mmol) of a 1M solution of isopropyl chloroformate in toluene are added dropwise to a solution containing 15 g (120 mmol) of salicylaldehyde in 150 ml of tetrahydrofuran at 0° C. The mixture is stirred at 0° C. for 2 hours and then at ambient temperature for 18 hours. Water is added and the reaction medium is extracted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulphate, filtered and concentrated. 27 g of 2-(isopropoxy-carbonyloxy)benzaldehyde are obtained in the form of a yellow oil with a quantitative yield.
Quantity
26 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl[C:9]([O:11][CH:12]([CH3:14])[CH3:13])=[O:10].[CH:15](=[O:23])[C:16]1[C:17](=[CH:19][CH:20]=[CH:21][CH:22]=1)[OH:18].O>C1(C)C=CC=CC=1.O1CCCC1>[CH:12]([O:11][C:9]([O:18][C:17]1[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=1[CH:15]=[O:23])=[O:10])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the reaction medium is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)OC(=O)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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